molecular formula C6H4N2OS B8611002 5-Formylimidazo[5,1-b]thiazole

5-Formylimidazo[5,1-b]thiazole

Cat. No. B8611002
M. Wt: 152.18 g/mol
InChI Key: PYDYRXPJPRPZDS-UHFFFAOYSA-N
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Patent
US06310056B1

Procedure details

To the mixture of 15.48 ml of DMF and 80 ml of dichloromethane was added dropwise a solution of 18.32 ml of phosphorus oxychloride in 80 ml of dichloromethane under ice-cooling. The mixture was reacted at room temperature for 30 minutes, and a solution of imidazo[5,1-b]thiazole in 40 ml of chloromethane was added dropwise. After heating under reflux for 2.5 hours, the reaction mixture was poured onto ice, adjusted to pH 9.8 with a 5 N aqueous sodium hydroxide solution, extracted five times with 200 ml of dichloromethane, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by column chromatography on silica gel (dichloromethane:ethyl acetate=5:1-ethyl acetate alone—dichloromethane:methanol=10:1). As a low polar component, 5-formylimidazo[5,1-b]thiazole was obtained in a yield of 495 mg.
Name
Quantity
15.48 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.32 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.P(Cl)(Cl)(Cl)=O.[S:11]1[CH:15]=[CH:14][N:13]2[CH:16]=[N:17][CH:18]=[C:12]12.[OH-].[Na+]>ClCCl.ClC>[CH:4]([C:16]1[N:13]2[C:12]([S:11][CH:15]=[CH:14]2)=[CH:18][N:17]=1)=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
15.48 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
18.32 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=2N(C=C1)C=NC2
Name
Quantity
40 mL
Type
solvent
Smiles
ClC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted five times with 200 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=NC=C2SC=CN21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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